molecular formula C10H9BrN2O3 B1484299 6-(5-Bromofuran-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2090932-21-9

6-(5-Bromofuran-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484299
CAS RN: 2090932-21-9
M. Wt: 285.09 g/mol
InChI Key: VUKSMVLMHGLSIU-UHFFFAOYSA-N
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Description

The compound “6-(5-Bromofuran-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bromofuran moiety attached to a pyrimidine ring. The bromofuran is a five-membered ring containing oxygen and a bromine substituent. The pyrimidine is a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

As a brominated compound, it might undergo nucleophilic substitution reactions. The pyrimidine ring could be involved in various reactions typical for aromatic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis Approaches

Research has focused on synthesizing various pyrimidine derivatives through different chemical reactions. For instance, the cyclization of certain carbonyl compounds in basic mediums has been studied, leading to the formation of pyrimidine diones with potential for further chemical modifications (Mekuskiene & Vainilavicius, 2006). Such synthetic routes offer insights into creating structurally related compounds with varied substituents, which could be relevant for the synthesis of the specified compound.

Electrocatalytic Cyclization

Electrocatalysis has been applied to achieve selective formation of spirobarbituric dihydrofurans, demonstrating the potential for electrochemical methods in synthesizing complex molecules (Elinson et al., 2021). This approach could be adaptable for synthesizing bromofuran-pyrimidine dione derivatives by manipulating the reaction conditions and starting materials.

Molecular Structure and Analysis

Vibrational Spectra and Molecular Structure

Theoretical investigations into the molecular structure and vibrational spectra of related pyrimidine diones have been conducted. Studies include analyses of HOMO-LUMO energy gaps, NBO studies, and hyperpolarizability, suggesting these compounds' potential in nonlinear optical applications (Al-Abdullah et al., 2014). Such detailed molecular analyses are crucial for understanding the electronic properties and reactivity of the specified bromofuran-pyrimidine dione.

Biological Activity and Applications

Anticancer Activity

Some derivatives have shown anticancer activity, demonstrating the potential of pyrimidine diones in medicinal chemistry. For example, synthesis and structural analysis of certain compounds revealed inhibitory effects against cancer cell growth, highlighting the therapeutic potential of these molecules (Miao et al., 2010). This suggests that derivatives of the specified compound could also possess biological activities worth exploring.

Future Directions

The future research directions would depend on the intended use of this compound. If it’s a potential drug, further studies could involve in vitro and in vivo testing to evaluate its efficacy and safety .

properties

IUPAC Name

6-(5-bromofuran-2-yl)-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-2-13-9(14)5-6(12-10(13)15)7-3-4-8(11)16-7/h3-5H,2H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKSMVLMHGLSIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-Bromofuran-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(5-Bromofuran-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(5-Bromofuran-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
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6-(5-Bromofuran-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
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6-(5-Bromofuran-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-(5-Bromofuran-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
6-(5-Bromofuran-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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